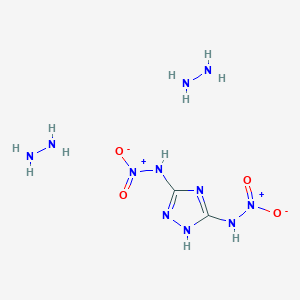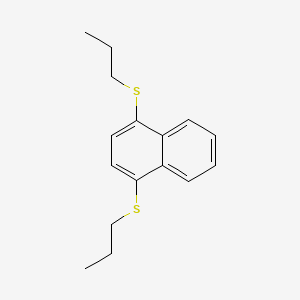
Propanamide, 2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methyl- is a unique chemical compound with the molecular formula C3H2BrF4NO. This compound is characterized by the presence of bromine, fluorine, and methoxy groups, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methyl- typically involves a series of organic reactionsThe methoxy and methyl groups are then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. The process often requires stringent safety measures due to the reactivity of the bromine and fluorine atoms .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Propanamide, 2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, 2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methyl- involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity, allowing it to participate in various chemical pathways. The methoxy and methyl groups influence its solubility and overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoro-Propionamide
- 2,3,3,3-Tetrafluoro-2-Methoxy-Propionamide
- 2,2,3,3-Tetrafluoro-N-(4-MEO-PH)-3-(OCTAFLUORO-MORPHOLIN-4-YL)-Propionamide
Uniqueness
Propanamide, 2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methyl- stands out due to the presence of both bromine and multiple fluorine atoms, which impart unique reactivity and stability. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
677353-90-1 |
|---|---|
Molecular Formula |
C5H6BrF4NO2 |
Molecular Weight |
268.00 g/mol |
IUPAC Name |
2-bromo-2,3,3,3-tetrafluoro-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C5H6BrF4NO2/c1-11(13-2)3(12)4(6,7)5(8,9)10/h1-2H3 |
InChI Key |
JVYXJECXYBLGRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C(C(F)(F)F)(F)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



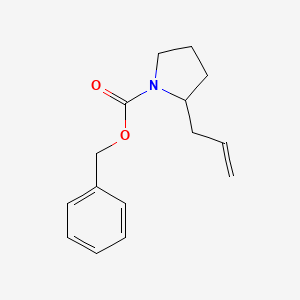
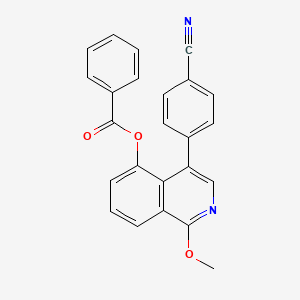
methanone](/img/structure/B12524230.png)
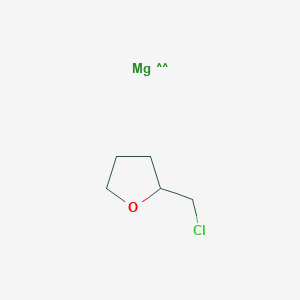
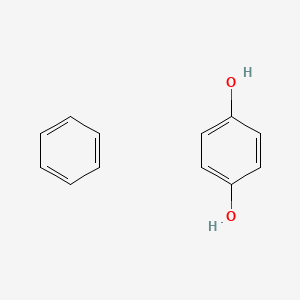
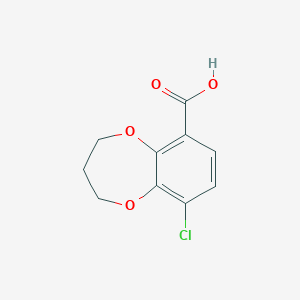
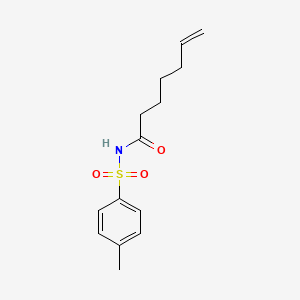

![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)
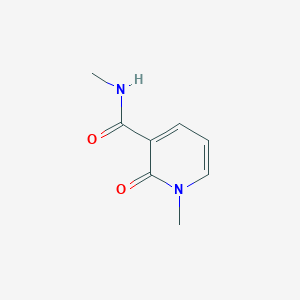
![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
